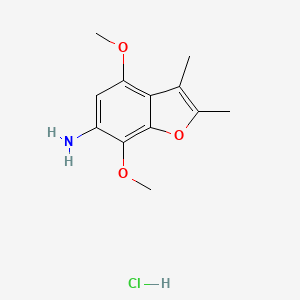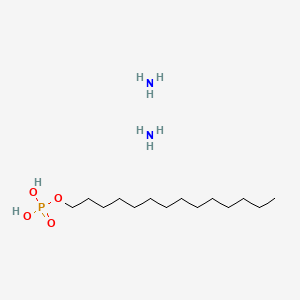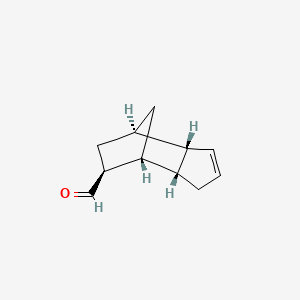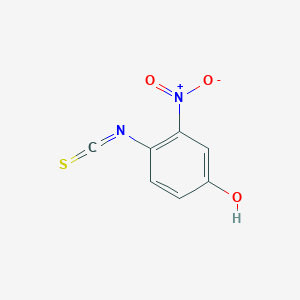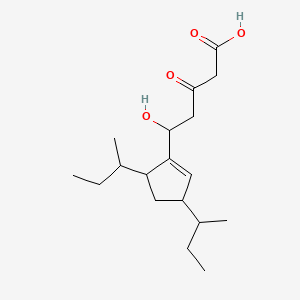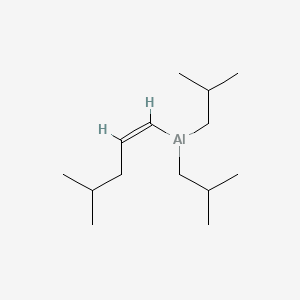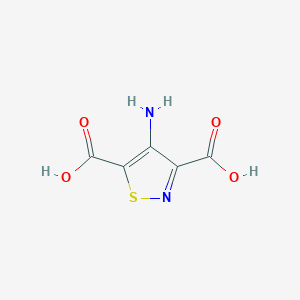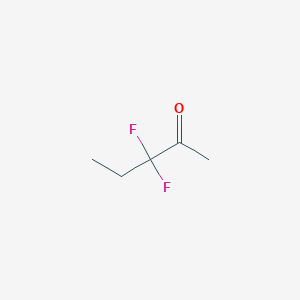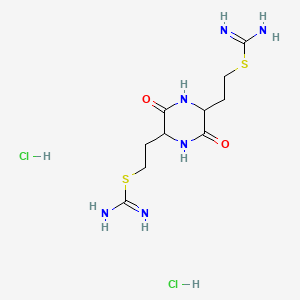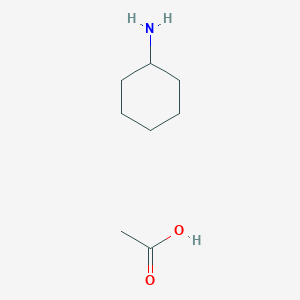
Cyclohexylamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Cyclohexylamine can also be prepared by the alkylation of ammonia using cyclohexanol.
Industrial Production Methods
In industrial settings, cyclohexylamine is produced primarily through the hydrogenation of aniline. This method is preferred due to its high yield and efficiency . The process involves the use of high-pressure hydrogen and a suitable catalyst, typically cobalt or nickel .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to produce cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexylamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Halogens like chlorine (Cl_2) and bromine (Br_2) are often used in substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various halogenated cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexylamine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexanol: Cyclohexanol is an alcohol, and its chemical reactivity differs significantly from that of cyclohexylamine.
Cyclohexylamine’s unique cyclic structure and its ability to act as a precursor to various industrially important compounds make it a valuable chemical in multiple fields.
Eigenschaften
CAS-Nummer |
7346-79-4 |
|---|---|
Molekularformel |
C6H13N.C2H4O2 C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChI-Schlüssel |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



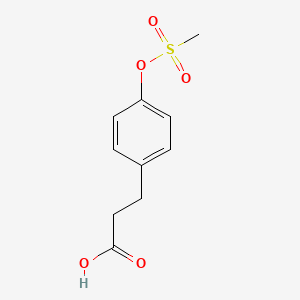
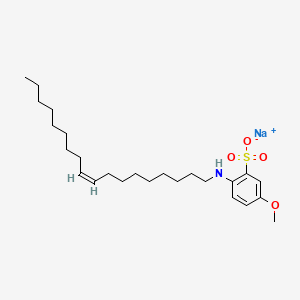
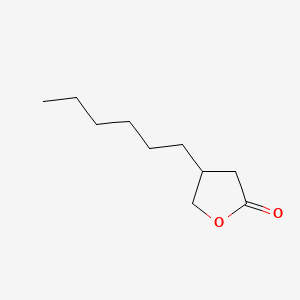
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
